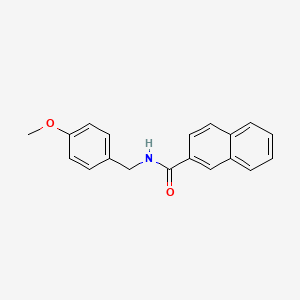

N-(4-methoxybenzyl)-2-naphthamide

Übersicht

Beschreibung

N-(4-methoxybenzyl)-2-naphthamide, also known as MNBA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNBA is a member of the naphthamide family of compounds, which are known for their ability to interact with biological systems and have a wide range of potential applications in medicine, agriculture, and other fields.

Wissenschaftliche Forschungsanwendungen

Sequential Removal of Protecting Groups

Wright, Yu, and Spencer (2001) discussed the selective cleavage of the PMB (4-methoxybenzyl) group in the presence of the NAP (2-naphthylmethyl) group, achieved using ceric ammonium nitrate (CAN). This method provides a strategy for sequential deprotection of hydroxyl groups, indicating the usefulness of N-(4-methoxybenzyl)-2-naphthamide in complex organic syntheses (Wright et al., 2001).

Synthesis of Biologically Active Compounds

Ahmed et al. (2001) reported the synthesis of a potent analogue of the acromelic acids by dearomatising cyclisation of a lithiated N-p-methoxybenzyl-4-methoxy-1-naphthamide. This compound showed potent biological activity and the study highlights the role of N-(4-methoxybenzyl)-2-naphthamide in the creation of bioactive molecules (Ahmed et al., 2001).

Selective Removal in Catalytic Hydrogenation

Lázár et al. (2012) demonstrated the selective cleavage of the (2-naphthyl)methyl (NAP) group in the presence of p-methoxybenzyl (PMB), achieved by catalytic hydrogenation. This study further emphasizes the selective reactivity of N-(4-methoxybenzyl)-2-naphthamide in chemical syntheses (Lázár et al., 2012).

Mild Introduction and Oxidative Removal of Protecting Groups

Sato, Oishi, and Torikai (2015) developed 2-Naphthylmethoxymethyl (NAPOM) for protecting various hydroxy and mercapto groups. This compound can be introduced under mild conditions and selectively removed in the presence of NAP and PMB groups. This research underscores the versatility of N-(4-methoxybenzyl)-2-naphthamide in protecting group strategies (Sato et al., 2015).

Generation of Reactive Intermediates

Shaikh, Cobb, and Varvounis (2012) described a method for generating o-(naphtho)quinone methides, intermediates useful in natural product synthesis and drug research. This method involved derivatives of o-hydroxybenzyl(or 1-naphthylmethyl) nitrate, showcasing the application of N-(4-methoxybenzyl)-2-naphthamide in generating important intermediates (Shaikh et al., 2012).

Chemoselective Cleavage in Organic Synthesis

Volbeda et al. (2015) detailed a chemoselective deprotection method to cleave p-methoxybenzyl and 2-naphthylmethyl ethers. This method is applicable to monosaccharides and illustrates the specificity of N-(4-methoxybenzyl)-2-naphthamide in selective chemical transformations (Volbeda et al., 2015).

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-22-18-10-6-14(7-11-18)13-20-19(21)17-9-8-15-4-2-3-5-16(15)12-17/h2-12H,13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCONTZGYOCEBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methoxyphenyl)methyl]naphthalene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5789431.png)

![4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile](/img/structure/B5789455.png)

![ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5789458.png)

![1-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5789477.png)

![4-{4-[(4-chlorophenoxy)methyl]benzoyl}morpholine](/img/structure/B5789487.png)

![{4-[(3,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5789493.png)

![N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5789518.png)